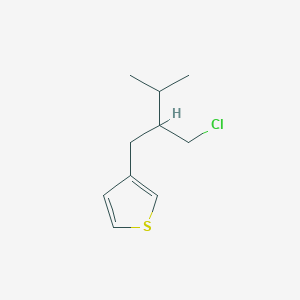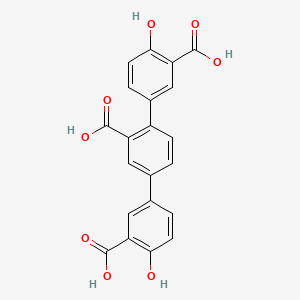
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure It is used in various chemical reactions and industrial applications due to its unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-ethoxyethanol with a suitable chlorinating agent to form 2-ethoxyethoxymethyl chloride. This intermediate is then reacted with 3-methylbutane-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) in solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with chlorinating agents and sulfonyl chlorides.
化学反応の分析
Types of Reactions
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester.
科学的研究の応用
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: It can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various synthetic applications to modify or protect functional groups in complex molecules .
類似化合物との比較
Similar Compounds
2-Methoxyethoxymethyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyethyl acetate: Another compound with an ethoxy group but different functional groups and applications.
2-Methoxyethanol: A simpler compound with similar reactivity but different uses.
Uniqueness
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs. Its ability to act as a protecting group and its reactivity towards nucleophiles make it valuable in synthetic chemistry.
特性
分子式 |
C10H21ClO4S |
|---|---|
分子量 |
272.79 g/mol |
IUPAC名 |
2-(2-ethoxyethoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-4-14-5-6-15-7-10(9(2)3)8-16(11,12)13/h9-10H,4-8H2,1-3H3 |
InChIキー |
ASDDWKJATSUVTE-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCC(CS(=O)(=O)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)

![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)


